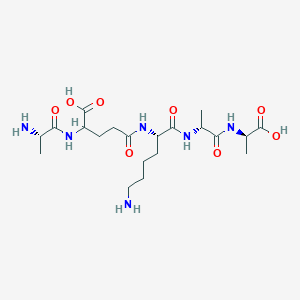

Peptidoglycan pentapeptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[[6-amino-1-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-(2-aminopropanoylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N6O8/c1-10(22)16(28)26-14(20(33)34)7-8-15(27)25-13(6-4-5-9-21)18(30)23-11(2)17(29)24-12(3)19(31)32/h10-14H,4-9,21-22H2,1-3H3,(H,23,30)(H,24,29)(H,25,27)(H,26,28)(H,31,32)(H,33,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIBYIIODNXVSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401650 | |

| Record name | Peptidoglycan pentapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2614-55-3 | |

| Record name | Peptidoglycan pentapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Peptidoglycan Pentapeptide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Peptidoglycan (PG) is an essential polymer unique to bacterial cell walls, providing structural integrity and resistance to osmotic stress. The pentapeptide stem, a critical component of the PG monomer, is central to the cross-linking that forms the resilient mesh-like sacculus. This guide provides a comprehensive exploration of the peptidoglycan pentapeptide, from its intricate structure and biosynthesis to its multifaceted functions. We delve into its crucial role as a primary target for major classes of antibiotics and its recognition by the host's innate immune system. This document is designed to be a valuable resource, offering not only foundational knowledge but also detailed, field-proven experimental protocols for the isolation, analysis, and characterization of peptidoglycan and its constituent muropeptides.

The Architectural Marvel: Structure of the this compound

The fundamental building block of peptidoglycan is a monomer unit composed of two amino sugars, N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM), linked by a β-(1,4)-glycosidic bond.[1] Covalently attached to the lactyl group of NAM is a short peptide chain, typically a pentapeptide.[1] While the glycan backbone is relatively conserved, the composition of the pentapeptide can vary between different bacterial species, contributing to the diversity of peptidoglycan structure.

A canonical example of the pentapeptide stem, found in many Gram-negative bacteria like Escherichia coli, consists of the sequence L-Alanine - D-Glutamic acid - meso-Diaminopimelic acid (m-DAP) - D-Alanine - D-Alanine.[2] In contrast, many Gram-positive bacteria, such as Staphylococcus aureus, have a pentapeptide of L-Alanine - D-Glutamine - L-Lysine - D-Alanine - D-Alanine.[2] The presence of D-amino acids is a hallmark of peptidoglycan and protects the peptide from degradation by host proteases.[3]

| Bacterial Species | Pentapeptide Composition | Cross-linking |

| Escherichia coli (Gram-negative) | L-Ala-D-Glu-m-DAP-D-Ala-D-Ala | Direct 4-3 linkage |

| Staphylococcus aureus (Gram-positive) | L-Ala-D-Gln-L-Lys-D-Ala-D-Ala | Pentaglycine bridge |

| Bacillus subtilis (Gram-positive) | L-Ala-D-Glu-m-DAP-D-Ala-D-Ala | Direct 4-3 linkage |

Table 1: Variation in Pentapeptide Structure and Cross-linking Across Bacterial Species.

The Assembly Line: Biosynthesis of the Pentapeptide

The synthesis of the peptidoglycan monomer, including the pentapeptide, is a multi-stage process that occurs in the cytoplasm and at the cell membrane.[4]

-

Cytoplasmic Stage: The process begins with the synthesis of UDP-N-acetylmuramic acid (UDP-NAM). A series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add the amino acids to UDP-NAM, forming the UDP-NAM-pentapeptide precursor, also known as Park's nucleotide.[5]

-

Membrane-Associated Stage: The UDP-NAM-pentapeptide is then transferred to a lipid carrier, undecaprenyl phosphate (C55-P), on the inner leaflet of the cytoplasmic membrane, forming Lipid I. Subsequently, N-acetylglucosamine (NAG) is added to Lipid I to form Lipid II. Lipid II, the complete peptidoglycan monomer, is then translocated across the membrane to the periplasmic space by a flippase.[4]

-

Periplasmic Stage: In the periplasm, the disaccharide-pentapeptide units are polymerized into long glycan chains by transglycosylases. The final and crucial step is transpeptidation, where the pentapeptide stems of adjacent glycan chains are cross-linked, releasing the terminal D-Alanine. This cross-linking is catalyzed by penicillin-binding proteins (PBPs) and is essential for the structural integrity of the peptidoglycan layer.[4]

The Functional Imperative: Roles of the Pentapeptide

The this compound is not merely a structural component; it is a hub of critical biological functions:

-

Structural Integrity: The primary function of the pentapeptide is to participate in the cross-linking of peptidoglycan chains, forming a rigid sacculus that surrounds the bacterial cell.[3] This provides mechanical strength and protects the bacterium from osmotic lysis.[3]

-

Antibiotic Target: The enzymes involved in the synthesis and cross-linking of the pentapeptide are prime targets for some of our most effective antibiotics.[6]

-

Immune Recognition: Fragments of peptidoglycan, including those containing the pentapeptide, are recognized by the host's innate immune system as pathogen-associated molecular patterns (PAMPs).[7] This recognition triggers an inflammatory response to combat the infection.[7]

The Achilles' Heel: The Pentapeptide as an Antibiotic Target

The essentiality of peptidoglycan synthesis makes it an ideal target for antibacterial drugs. The pentapeptide is at the heart of the mechanism of action of two major classes of antibiotics:

β-Lactam Antibiotics

This broad class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, functions by inhibiting the transpeptidase enzymes (PBPs) that catalyze the final cross-linking step of peptidoglycan synthesis.[8][9] The four-membered β-lactam ring of these antibiotics mimics the D-Ala-D-Ala terminus of the pentapeptide, allowing them to bind to the active site of PBPs.[8] This forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and preventing peptidoglycan cross-linking.[10] The weakened cell wall can no longer withstand the internal turgor pressure, leading to cell lysis and bacterial death.[11]

Bacterial resistance to β-lactam antibiotics is a major clinical concern. The primary mechanisms of resistance include:

-

Production of β-lactamases: These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[5]

-

Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce their affinity for β-lactam antibiotics.[12]

-

Reduced Permeability and Efflux Pumps: Changes in the bacterial outer membrane can limit the entry of antibiotics, or efflux pumps can actively transport them out of the cell.[5]

In the Lab: Experimental Protocols for Peptidoglycan Analysis

The detailed structural analysis of peptidoglycan is crucial for understanding bacterial physiology, antibiotic resistance, and host-pathogen interactions. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful techniques for characterizing the muropeptide composition of peptidoglycan.

Protocol 1: Isolation of Peptidoglycan Sacculi

This protocol is adapted for Gram-negative bacteria like E. coli. Modifications may be necessary for Gram-positive bacteria. [10]

-

Cell Lysis:

-

Harvest bacterial cells from a culture by centrifugation.

-

Resuspend the cell pellet in a small volume of ice-cold water.

-

Add the cell suspension dropwise to a boiling solution of 8% Sodium Dodecyl Sulfate (SDS) with vigorous stirring.

-

Continue boiling for 30 minutes to lyse the cells and denature proteins.

-

-

Sacculi Purification:

-

Collect the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 100,000 x g for 30 minutes).

-

Wash the pellet repeatedly with sterile, high-purity water to remove SDS. This may require multiple rounds of centrifugation and resuspension.

-

-

Enzymatic Treatment (Optional but Recommended):

-

To remove any remaining proteins, treat the sacculi with a protease such as Pronase E. [10] * To remove nucleic acids, treat with DNase and RNase.

-

Inactivate the enzymes by boiling in SDS and repeat the washing steps.

-

-

Final Wash and Storage:

-

Perform a final wash with sterile water and resuspend the purified sacculi in a small volume of water.

-

Store the purified sacculi at -20°C.

-

Protocol 2: Muropeptide Preparation and HPLC Analysis

-

Enzymatic Digestion:

-

Reduction of Muropeptides:

-

Stop the digestion by boiling for 5 minutes.

-

Adjust the pH of the muropeptide solution to ~9.0 with a borate buffer.

-

Add sodium borohydride to reduce the C1 carbon of the muramic acid to muramitol. This prevents the formation of anomers and improves chromatographic separation. [5] * Stop the reduction by acidifying the solution to pH 3-4 with phosphoric acid.

-

-

HPLC Separation:

-

Filter the muropeptide sample through a 0.22 µm filter.

-

Inject the sample onto a reverse-phase C18 HPLC column. [8] * Separate the muropeptides using a gradient of a suitable mobile phase, such as a sodium phosphate buffer with increasing concentrations of methanol. [5] * Monitor the elution of muropeptides by UV absorbance at 205 nm. [7]

Parameter Recommended Setting Column Reverse-phase C18, 3-5 µm particle size Mobile Phase A 50 mM Sodium Phosphate, pH 4.3-4.5 Mobile Phase B 50 mM Sodium Phosphate, pH 4.9-5.1 with 15% Methanol Gradient Linear gradient from 0% to 100% B over 90-120 minutes Flow Rate 0.5 - 1.0 mL/min | Detection | UV at 205 nm |

-

Table 2: Typical HPLC Parameters for Muropeptide Separation.

Protocol 3: Mass Spectrometry Analysis of Muropeptides

-

Sample Preparation:

-

Collect the fractions corresponding to the peaks from the HPLC separation.

-

Desalt the fractions using a suitable method, such as solid-phase extraction or a desalting column, to remove non-volatile salts from the HPLC buffer.

-

-

Mass Spectrometry:

-

Analyze the desalted muropeptide fractions by Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS. [13] * Acquire mass spectra in positive ion mode.

-

-

Tandem Mass Spectrometry (MS/MS):

-

To determine the structure of the muropeptides, perform tandem mass spectrometry (MS/MS) on the parent ions.

-

The fragmentation pattern will provide information on the amino acid sequence of the peptide stem and the nature of any modifications.

-

-

Data Analysis:

-

Identify the muropeptides based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Compare the experimental data to theoretical masses and fragmentation patterns of known muropeptide structures. Specialized software can aid in this analysis. [9]

-

Conclusion and Future Directions

The this compound remains a cornerstone of bacterial physiology and a critical focal point for antimicrobial drug development and immunology research. A thorough understanding of its structure, biosynthesis, and diverse functions is paramount for addressing the growing challenge of antibiotic resistance. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricacies of peptidoglycan in their own systems. Future research will undoubtedly continue to uncover novel modifications to the pentapeptide, elucidate new mechanisms of resistance, and further unravel the complex interplay between peptidoglycan and the host immune system, opening new avenues for therapeutic intervention.

References

-

Hammes, W. P., & Neuhaus, F. C. (1974). On the Mechanism of Action of Vancomycin: Inhibition of Peptidoglycan Synthesis in Gaffkya homari. Antimicrobial Agents and Chemotherapy, 6(6), 722–728. [Link]

-

Microbe Online. (2020). Beta-Lactam Antibiotics: Mechanism of Action, Resistance. [Link]

-

Wikipedia. (2023). β-Lactam antibiotic. [Link]

-

Wolf, A. J., & Underhill, D. M. (2018). Peptidoglycan recognition by the innate immune system. Nature Reviews Immunology, 18(4), 243–254. [Link]

-

Macheboeuf, P., Zervosen, A., & Ghuysen, J. M. (2006). Resistance to antibiotics targeted to the bacterial cell wall. Future microbiology, 1(2), 193–205. [Link]

-

Kühner, D., Stahl, M., Demirci, F., & Bertsche, U. (2014). Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly. Frontiers in cellular and infection microbiology, 4, 95. [Link]

-

Llarrull, L. I., Fisher, J. F., & Mobashery, S. (2010). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Current opinion in chemical biology, 14(4), 435–441. [Link]

-

Clarke, T. B., Davis, K. M., Lysenko, E. S., Weiser, J. N., & Tussiwand, R. (2010). The bacterial peptidoglycan sensing molecules NOD1 and NOD2 promote CD8+ thymocyte selection. Nature immunology, 11(3), 228–235. [Link]

-

DoseMeRx. (n.d.). Vancomycin Mechanism of Action | Resistance and More. [Link]

-

Desmarais, S. M., De Pedro, M. A., Cava, F., & Huang, K. C. (2013). High Performance Liquid Chromatography in Analysis of Compounds Comprising the Elements of Bacterial Peptidoglycan Structure with Immunological Activity. Journal of liquid chromatography & related technologies, 36(10-11), 1357-1383. [Link]

-

Kang, D., Liu, G., Lundström, A., Gelius, E., & Steiner, H. (1998). A peptidoglycan recognition protein in innate immunity conserved from insects to humans. Proceedings of the National Academy of Sciences, 95(17), 10078-10082. [Link]

-

Dziarski, R. (2004). Peptidoglycan recognition proteins of the innate immune system. Cellular microbiology, 6(9), 807–816. [Link]

-

Atrih, A., Bacher, G., Allmaier, G., Williamson, M. P., & Foster, S. J. (1999). Analysis of Peptidoglycan Structure from Vegetative Cells of Bacillus subtilis 168 and Role of PBP 5 in Peptidoglycan Maturation. Journal of Bacteriology, 181(13), 3956–3966. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Vancomycin Hydrochloride?. [Link]

-

Werner, T., Borge-Gerdung, D., & Imler, J. L. (2003). Peptidoglycan recognition proteins: on and off switches for innate immunity. Immunological reviews, 193, 137–145. [Link]

-

Etebu, E., & Arikekpar, I. (2016). β-Lactams: chemical structure, mode of action and mechanisms of resistance. IOSR Journal of Pharmacy and Biological Sciences, 11(3), 64-72. [Link]

-

Dziarski, R., & Gupta, D. (2006). Peptidoglycan recognition in innate immunity. Journal of endotoxin research, 12(3), 135–148. [Link]

-

Study.com. (n.d.). Why is peptidoglycan synthesis important in antibiotic activity? Why do antibiotics not interfere with cell wall synthesis in the host cells?. [Link]

-

PharmaXChange.info. (2011). Mechanism of Action of Vancomycin - Animation. [Link]

-

Wikipedia. (2023). Vancomycin. [Link]

-

ResearchGate. (n.d.). Mechanisms of action of β-lactam antibiotics. [Link]

-

Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. Current topics in microbiology and immunology, 420, 1–32. [Link]

-

Biology LibreTexts. (2023). 2.3: The Peptidoglycan Cell Wall. [Link]

-

Alvarez, L., Hernandez, S. B., Cava, F., & de Pedro, M. A. (2020). Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography. Bio-protocol, 10(19), e3780. [Link]

-

Lee, M., & Hesek, D. (2023). Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function. Journal of Bacteriology, 205(10), e0023723. [Link]

-

JoVE. (2025). Video: Peptidoglycan Synthesis. [Link]

-

Sosio, M., & Donadio, S. (2013). Extraction and Analysis of Peptidoglycan Cell Wall Precursors. In Bacterial Glycomics (pp. 165-177). Humana Press. [Link]

-

Van der Ark, A., van Dam, J. E., de Koning, L. J., & de Vries, R. (2023). The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Metabolites, 13(8), 949. [Link]

-

Patsnap Synapse. (2024). What are Peptidoglycan inhibitors and how do they work?. [Link]

-

Creative Biolabs. (n.d.). Peptidoglycan. [Link]

-

Keestra-Gounder, A. M., & Tsolis, R. M. (2017). NOD1 and NOD2: beyond peptidoglycan sensing. Trends in immunology, 38(10), 758–767. [Link]

-

Biology LibreTexts. (2024). 13.2A: Inhibiting Cell Wall Synthesis. [Link]

-

Sadovskaya, I., Vinogradov, E., Li, J., Hachani, A., & Filloux, A. (2016). Towards an automated analysis of bacterial peptidoglycan structure. Analytical and bioanalytical chemistry, 408(26), 7435–7446. [Link]

-

CD BioGlyco. (2025). Peptidoglycan Structure Analysis: A Comprehensive Insight for Researchers. [Link]

-

Microbiology Q&A. (2024). ANTIBIOTICS - Targeting Peptidoglycan: Disrupting Bacterial Cell Wall Synthesis. YouTube. [Link]

-

Lee, M., & Hesek, D. (2020). Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics. JoVE (Journal of Visualized Experiments), (164), e61730. [Link]

-

Frontiers. (2023). The role of NOD-like receptors in innate immunity. [Link]

-

Philpott, D. J., Sorbara, M. T., Robertson, S. J., Croitoru, K., & Girardin, S. E. (2014). NOD-Like Receptors: Versatile Cytosolic Sentinels. Physiological reviews, 94(1), 91–158. [Link]

-

MDPI. (2021). NOD-Like Receptors: Guards of Cellular Homeostasis Perturbation during Infection. [Link]

-

Vollmer, W., Blanot, D., & de Pedro, M. A. (2008). Peptidoglycan structure and architecture. FEMS microbiology reviews, 32(2), 149–167. [Link]

-

ReAct. (n.d.). Resistance mechanisms. [Link]

-

University of Hawai'i at Manoa. (n.d.). Weird Science: Penicillin and the Cell Wall. [Link]

-

Stachyra, T., Górska, S., & Gamian, A. (2023). Antibiotics and Bacterial Resistance—A Short Story of an Endless Arms Race. International Journal of Molecular Sciences, 24(6), 5576. [Link]

-

Microbe Online. (2013). Peptidoglycan: Structure, Function. [Link]

-

Wikipedia. (2023). Peptidoglycan. [Link]

-

Cava, F., de Pedro, M. A., & Vollmer, W. (2011). Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria. Current opinion in microbiology, 14(6), 673–680. [Link]

-

Study.com. (n.d.). Peptidoglycan Overview, Function & Structure. [Link]

Sources

- 1. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Muropeptide LC-MS Analysis and Data Processing Protocols for Core Facilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PGFinder, an Open-Source Software for Peptidoglycomics: The Structural Analysis of Bacterial Peptidoglycan by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. graphviz.org [graphviz.org]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Key Enzymes in Peptidoglycan Pentapeptide Synthesis

Foreword: The Architectural Cornerstone of Bacterial Survival

In the intricate world of bacterial physiology, the cell wall stands as a sentinel, a robust exoskeleton that dictates cellular morphology and confers protection against osmotic stress and external threats.[1][2] At the heart of this essential structure lies peptidoglycan, a unique heteropolymer of glycan strands cross-linked by short peptide bridges. The biosynthesis of this macromolecule is a masterfully orchestrated process, and its cytoplasmic phase, specifically the synthesis of the UDP-MurNAc-pentapeptide precursor, represents a critical juncture. This guide provides a deep dive into the key enzymatic players of this pathway—the Mur ligases and their associated enzymes—offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to understanding and combating bacterial pathogens.

Section 1: The Cytoplasmic Symphony: An Overview of Pentapeptide Assembly

The journey to a complete peptidoglycan monomer begins in the cytoplasm with the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) from UDP-N-acetylglucosamine (UDP-GlcNAc) by the sequential action of MurA and MurB enzymes.[3][4][5][6][7] This marks the committed step towards peptidoglycan formation.[8][9] Subsequently, a series of four ATP-dependent ligases, collectively known as the Mur ligases (MurC, MurD, MurE, and MurF), meticulously assemble the pentapeptide side chain onto the lactyl moiety of UDP-MurNAc.[2][3][8][10][11][12] This cytoplasmic pathway is a treasure trove of antibacterial targets, as these enzymes are essential for bacterial viability and absent in eukaryotes.[2][13][14]

The general sequence of events in pentapeptide synthesis is as follows:

-

L-Alanine addition by MurC

-

D-Glutamate addition by MurD

-

meso-Diaminopimelic acid (m-DAP) or L-Lysine addition by MurE

-

D-Alanyl-D-Alanine dipeptide addition by MurF

This sequential addition culminates in the formation of the UDP-MurNAc-pentapeptide, also known as Park's nucleotide, which is then shuttled to the cell membrane for the subsequent stages of peptidoglycan synthesis.[3]

Caption: Cytoplasmic synthesis of UDP-MurNAc-pentapeptide.

Section 2: The Amino Acid Weavers: A Closer Look at the Mur Ligases

The Mur ligases (MurC, MurD, MurE, and MurF) are a family of structurally and mechanistically related enzymes that catalyze the ATP-dependent addition of specific amino acids to the growing peptide chain on UDP-MurNAc.[2][10][11][14][15] Despite low sequence identity, they share a common three-domain architecture: an N-terminal domain for UDP-MurNAc binding, a central ATP-binding domain, and a C-terminal domain that binds the incoming amino acid.[11][12]

MurC: The Initiator

-

Function: MurC (UDP-N-acetylmuramoyl-L-alanine ligase) catalyzes the first step in pentapeptide formation: the addition of L-alanine to UDP-MurNAc.[3][10][12][16][17]

-

Substrates: UDP-MurNAc, L-alanine, and ATP.

-

Mechanism: The reaction proceeds via the formation of an acyl-phosphate intermediate on the carboxyl group of the muramic acid, which is then attacked by the amino group of L-alanine.[17]

MurD: Incorporating D-Glutamate

-

Function: MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase) adds D-glutamate to the C-terminus of the L-alanine residue of UDP-MurNAc-L-alanine.[3][10][12][17]

-

Substrates: UDP-MurNAc-L-alanine, D-glutamate, and ATP.

-

Mechanism: Similar to MurC, MurD utilizes ATP to activate the terminal carboxyl group of L-alanine for subsequent ligation with D-glutamate.[17] The specificity for the D-enantiomer of glutamate is crucial for the proper formation of the peptide chain.[17]

MurE: Adding the Diamino Acid

-

Function: MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase) incorporates the third amino acid, which is typically meso-diaminopimelic acid (m-DAP) in Gram-negative bacteria and many Gram-positive species, or L-lysine in other Gram-positive bacteria like Staphylococcus aureus.[3][4][10][17]

-

Substrates: UDP-MurNAc-L-alanyl-D-glutamate, m-DAP or L-lysine, and ATP.

-

Mechanism: The active site of MurE is highly specific for its respective diamino acid substrate, and incorporation of the wrong amino acid can lead to cell lysis.[17]

MurF: The Final Assembly

-

Function: MurF (UDP-N-acetylmuramoyl-tripeptide--D-alanyl-D-alanine ligase) completes the pentapeptide by adding the pre-formed dipeptide D-alanyl-D-alanine.[3][10][12][17]

-

Substrates: UDP-MurNAc-tripeptide, D-alanyl-D-alanine, and ATP.

-

Mechanism: MurF catalyzes the final ligation step, producing the UDP-MurNAc-pentapeptide ready for transport to the cell membrane.[16]

| Enzyme | Substrate (UDP-MurNAc derivative) | Amino Acid/Peptide Added | Product |

| MurC | UDP-MurNAc | L-Alanine | UDP-MurNAc-L-alanine |

| MurD | UDP-MurNAc-L-alanine | D-Glutamate | UDP-MurNAc-L-alanyl-D-glutamate |

| MurE | UDP-MurNAc-L-alanyl-D-glutamate | meso-Diaminopimelic acid or L-Lysine | UDP-MurNAc-tripeptide |

| MurF | UDP-MurNAc-tripeptide | D-Alanyl-D-alanine | UDP-MurNAc-pentapeptide |

Section 3: The Precursor Providers: Synthesis of D-Amino Acids and the D-Ala-D-Ala Dipeptide

The synthesis of the pentapeptide is critically dependent on the availability of its constituent amino acids in their correct isomeric forms.

Alanine Racemase (Alr)

-

Function: Alr is a pyridoxal phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine.[18][19]

-

Significance: This enzyme provides the D-alanine necessary for both the fourth and fifth positions of the pentapeptide. Its essentiality and absence in humans make it an attractive antibiotic target.[18]

D-Alanine-D-Alanine Ligase (Ddl)

-

Function: Ddl is an ATP-dependent enzyme that catalyzes the formation of a peptide bond between two molecules of D-alanine to produce the D-alanyl-D-alanine dipeptide.[18][20]

-

Significance: This dipeptide is the substrate for MurF. Ddl is a key target for the antibiotic D-cycloserine.[18][21]

Glutamate Racemase (MurI)

-

Function: MurI catalyzes the racemization of L-glutamate to D-glutamate, which is the substrate for MurD.[3]

Section 4: Regulation and Inhibition: Exploiting Vulnerabilities in the Pathway

The peptidoglycan synthesis pathway is tightly regulated to ensure cell wall integrity during growth and division.[1][22][23] While the Mur ligases themselves are not known to be allosterically regulated, the expression of their genes is often coordinated within the dcw (division and cell wall) cluster.[3]

The essential nature of these enzymes makes them prime targets for the development of novel antibiotics.[13][14][24]

-

Fosfomycin: This antibiotic inhibits MurA, an early and committed step in peptidoglycan precursor synthesis.[13]

-

D-cycloserine: This broad-spectrum antibiotic is a structural analog of D-alanine and inhibits both Alanine Racemase (Alr) and D-alanine-D-alanine Ligase (Ddl).[21][25]

-

Mur Ligase Inhibitors: While no clinically approved drugs currently target the Mur ligases, they are the subject of intense research.[13] The structural and mechanistic similarities among MurC, D, E, and F offer the potential for developing broad-spectrum inhibitors that could target multiple enzymes simultaneously.[14]

Section 5: Experimental Protocols: A Practical Guide to Studying Mur Ligase Activity

The activity of Mur ligases is commonly assayed by measuring the production of inorganic phosphate (Pi) from the hydrolysis of ATP. The malachite green assay is a sensitive and widely used colorimetric method for this purpose.[26][27]

Malachite Green Assay for Mur Ligase Inhibition

Objective: To determine the inhibitory effect of a compound on the activity of a specific Mur ligase.

Principle: The assay measures the amount of inorganic phosphate released from the ATP-dependent ligation reaction catalyzed by the Mur ligase. The phosphate reacts with a malachite green-molybdate reagent to produce a colored complex that can be quantified spectrophotometrically.

Materials:

-

Purified Mur ligase (e.g., MurC, MurD, MurE, or MurF)

-

Substrates for the specific Mur ligase (e.g., for MurD: UDP-MurNAc-L-alanine, D-glutamate, and ATP)

-

Assay buffer (e.g., 50 mM HEPES, pH 8.0, 5 mM MgCl₂, 0.005% Triton X-114)

-

Test compounds dissolved in DMSO

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixtures with a final volume of 50 µL. A typical reaction mixture contains:

-

Assay buffer

-

Specific concentrations of the UDP-MurNAc derivative and amino acid/dipeptide substrates.

-

Test compound at various concentrations (or DMSO for control).

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

-

Enzyme Addition: Initiate the reaction by adding a pre-determined concentration of the purified Mur ligase.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination and Color Development: Stop the reaction by adding the malachite green reagent. This reagent also initiates the color development.

-

Measurement: After a short incubation at room temperature to allow for color stabilization, measure the absorbance at approximately 650 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Caption: Workflow for the Malachite Green Assay.

Conclusion: Charting the Future of Antibacterial Drug Discovery

The enzymes of the peptidoglycan pentapeptide synthesis pathway represent a validated and fertile ground for the discovery of novel antibacterial agents. A deep understanding of their structure, function, and mechanism is paramount for the rational design of potent and specific inhibitors. This guide has provided a comprehensive overview of these critical enzymes, from their fundamental biochemical roles to practical experimental approaches for their study. As the threat of antibiotic resistance continues to grow, a renewed focus on these cytoplasmic targets will undoubtedly be a cornerstone of future drug development efforts.

References

- Current time information in Toronto, CA. (n.d.). Google.

- Peptidoglycan biosynthesis and the regulatory mechanism. (2023). Journal of Microbiology, 61(1), 1-11.

- Priyadarshini, R., Popham, D. L., & Eswaramoorthy, P. (2022). Peptidoglycan: Structure, Synthesis, and Regulation. Microbiology and Molecular Biology Reviews, 86(3), e00059-22.

- Smith, C. A. (2006). Structure, Function and Dynamics in the mur Family of Bacterial Cell Wall Ligases. Protein and Peptide Letters, 13(1), 25-36.

- El-Kazzar, S., & Golemi-Kotra, D. (2007). Structure and function of the Mur enzymes: development of novel inhibitors. Current Medicinal Chemistry, 14(16), 1767-1781.

-

Mur ligase. (n.d.). In Proteopedia. Retrieved December 31, 2025, from [Link]

- Pérez-Gallego, M., & Typas, A. (2021). Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria. International Journal of Molecular Sciences, 22(11), 5635.

- Pérez-Gallego, M., & Typas, A. (2020). Regulation of peptidoglycan synthesis and remodelling. Nature Reviews Microbiology, 18(8), 446-460.

- Linnett, P. E., & Strominger, J. L. (1973). Additional Antibiotic Inhibitors of Peptidoglycan Synthesis. Antimicrobial Agents and Chemotherapy, 4(3), 231-236.

- What are Peptidoglycan inhibitors and how do they work? (2024).

-

Biosynthetic pathway of the peptidoglycan precursor UDP-MurNAc-pentapeptide in the cytoplasm of gram-positive and gram-negative bacteria. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

- Egan, A. J. F., Errington, J., & Vollmer, W. (2020). Regulation of peptidoglycan synthesis and remodelling. Nature Reviews Microbiology, 18(8), 446-460.

- Bouhss, A., Dementin, S., Parquet, C., & Mengin-Lecreulx, D. (2008). Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews, 32(2), 191-214.

- Qiao, Y., Lebar, M. D., & Schirner, K. (2015). Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. International Journal of Molecular Sciences, 16(11), 26909-26930.

-

Muramyl ligase. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]

-

Biosynthesis of UDP-MurNAc-pentapeptide. A recently discovered pathway... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

- Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. (2023). Microbe Notes.

-

Inhibitors of peptidoglycan synthesis. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

- Smith, C. A. (2006). Structure, function and dynamics in the mur family of bacterial cell wall ligases. Protein and Peptide Letters, 13(1), 25-36.

- 12.2A: Inhibiting Cell Wall Synthesis. (2022). Biology LibreTexts.

- The bacterial peptidoglycan biosynthesis pathway and antibiotics th

- Kouidmi, I., Levesque, R. C., & Paradis-Bleau, C. (2014). The biology of Mur ligases as an antibacterial target. Molecular Microbiology, 94(2), 242-253.

-

Role of MurC in peptidoglycan synthesis.... (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

- Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria. (2021). International journal of molecular sciences, 22(11), 5635.

- Peptidoglycan: Structure, Synthesis, and Regul

- Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. (2023). Molecules, 28(22), 8076.

-

Reactions catalyzed by MurA and MurB. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

- Alanine racemase and D-alanine–D-alanine ligase (Alr (for alanine racemase), Ddl (for D-alanine–D-alanine ligase)). (n.d.). Gosset.

- Architecture and genomic arrangement of the MurE–MurF bacterial cell wall biosynthesis complex. (2019). Proceedings of the National Academy of Sciences, 116(36), 17957-17962.

- D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. (2020). Journal of Bacteriology, 202(13), e00135-20.

- Metabolomics Analysis Identifies D-Alanine-D-alanine Ligase as the Primary Lethal Target of D-cycloserine in Mycobacteria. (2013). Journal of Biological Chemistry, 288(10), 6727-6735.

- Video: Peptidoglycan Synthesis. (2025). JoVE.

- d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations. (2019). Journal of Biological Chemistry, 294(4), 1345-1356.

- Mur ligase F as a new target for the flavonoids quercitrin, myricetin, and (–)-epicatechin. (2023). Journal of Molecular Modeling, 29(9), 283.

- Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 864-873.

-

Activities of the Mur enzymes (MurA-MurF) at various concentrations. (n.d.). ResearchGate. Retrieved December 31, 2025, from [Link]

- Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine. (2017).

-

Bacterial MurA assay kits. (n.d.). ProFoldin. Retrieved December 31, 2025, from [Link]

- Mur ligases as targets for new antibiotics. (2019). openlabnotebooks.org.

- 2.3: The Peptidoglycan Cell Wall. (2023). Biology LibreTexts.

Sources

- 1. Peptidoglycan biosynthesis and the regulatory mechanism [actamicro.ijournals.cn]

- 2. researchgate.net [researchgate.net]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Item - The bacterial peptidoglycan biosynthesis pathway and antibiotics that interfere with it. - Public Library of Science - Figshare [plos.figshare.com]

- 7. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. proteopedia.org [proteopedia.org]

- 11. Muramyl ligase - Wikipedia [en.wikipedia.org]

- 12. pnas.org [pnas.org]

- 13. Structure and function of the Mur enzymes: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The biology of Mur ligases as an antibacterial target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure, function and dynamics in the mur family of bacterial cell wall ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target [mdpi.com]

- 18. gosset.ai [gosset.ai]

- 19. journals.asm.org [journals.asm.org]

- 20. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolomics Analysis Identifies D-Alanine-D-alanine Ligase as the Primary Lethal Target of D-cycloserine in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Regulation of peptidoglycan synthesis and remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Mur ligase F as a new target for the flavonoids quercitrin, myricetin, and (–)-epicatechin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. tandfonline.com [tandfonline.com]

The Architectural Blueprint of Bacterial Resilience: A Technical Guide to Mur Ligase Function in Pentapeptide Chain Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a formidable fortress essential for survival, owes its structural integrity to the intricate peptidoglycan (PG) mesh. At the heart of its cytoplasmic synthesis lies a family of indispensable enzymes: the Mur ligases. These ATP-dependent enzymes meticulously construct the pentapeptide side chain of the PG precursor, UDP-N-acetylmuramic acid (UNAM), a process with no eukaryotic counterpart, rendering them prime targets for novel antibacterial agents. This guide provides an in-depth exploration of the Mur ligase family (MurC, MurD, MurE, and MurF), dissecting their sequential roles, catalytic mechanisms, and structural intricacies in the formation of the UDP-MurNAc-pentapeptide. We will delve into the causality behind established experimental methodologies for characterizing these enzymes and their inhibitors, offering a robust framework for researchers in the field of antibacterial drug discovery.

The Crucial Cytoplasmic Prelude: Peptidoglycan Precursor Synthesis

The biosynthesis of peptidoglycan is a spatially and temporally orchestrated process that begins in the bacterial cytoplasm.[1][2] This initial phase culminates in the synthesis of the soluble precursor, UDP-N-acetylmuramyl-pentapeptide, also known as Park's nucleotide.[2][3] This foundational stage can be broadly divided into two key sequences: the formation of UDP-N-acetylmuramic acid (UDP-MurNAc) from UDP-N-acetylglucosamine (UDP-GlcNAc) by the enzymes MurA and MurB, and the subsequent assembly of the pentapeptide stem, a critical undertaking catalyzed by the Mur ligase family.[1][4][5]

The Mur ligases (MurC, MurD, MurE, and MurF) are a group of ATP-dependent amide ligases that sequentially add specific amino acids to the lactyl moiety of UDP-MurNAc.[6][7][8] This non-ribosomal peptide synthesis is a hallmark of bacterial cell wall construction and a critical choke point in the overall pathway.[9] The final product, UDP-MurNAc-pentapeptide, is the complete monomer unit that is subsequently transported across the cytoplasmic membrane for polymerization into the mature peptidoglycan layer.[2][10]

The Master Builders: A Functional Dissection of the Mur Ligase Family

The construction of the pentapeptide side chain is a sequential and highly specific process, with each Mur ligase responsible for the addition of a particular amino acid or dipeptide.[5][6][7] These enzymes, while sharing structural and mechanistic similarities, exhibit distinct substrate specificities that ensure the precise assembly of the pentapeptide.[8][11]

MurC: Laying the Foundation

The process is initiated by MurC (UDP-N-acetylmuramoyl-L-alanine ligase) , which catalyzes the ATP-dependent addition of L-alanine to UDP-MurNAc.[5][7][12] This inaugural step is crucial as it provides the anchor for the subsequent amino acids in the chain.

MurD: The Second Step

Following the action of MurC, MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase) adds D-glutamate to the C-terminus of the L-alanine residue of UDP-MurNAc-L-alanine.[5][7] The strict stereospecificity for D-glutamate is a key feature of this enzyme.[6]

MurE: Introducing Diversity

The third position of the pentapeptide chain is a point of significant variation between different bacterial species. MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate-2,6-diaminopimelate ligase) is responsible for incorporating either meso-diaminopimelic acid (m-DAP) in most Gram-negative bacteria and Bacilli, or L-lysine in many Gram-positive bacteria.[6][7][13] This step is pivotal for the subsequent cross-linking of the peptidoglycan chains.[13]

MurF: The Final Assembly

The final cytoplasmic step in pentapeptide formation is catalyzed by MurF (UDP-N-acetylmuramoyl-L-alanine-D-glutamyl-lysine-D-alanyl-D-alanine ligase) . This enzyme adds the pre-formed dipeptide D-alanyl-D-alanine to the growing peptide chain, completing the synthesis of the UDP-MurNAc-pentapeptide.[5][7][12]

The sequential action of the Mur ligases is visually summarized in the workflow below:

Figure 1: The sequential catalytic action of Mur ligases (MurC-F) in the cytoplasm, leading to the formation of the UDP-MurNAc-pentapeptide precursor.

The Engine Room: Catalytic Mechanism and Structural Insights

The Mur ligases share a common ATP-dependent catalytic mechanism and a conserved three-domain structural topology.[6][9][11] Understanding this mechanism is fundamental for the rational design of inhibitors.

The catalytic cycle proceeds through an ordered binding of substrates, typically initiated by the binding of ATP, followed by the UDP-sugar substrate, and finally the amino acid.[6][14] The core chemical transformation involves the activation of the terminal carboxyl group of the UDP-MurNAc-peptide substrate via phosphorylation by ATP, forming a high-energy acyl-phosphate intermediate.[6][14][15] This intermediate is then susceptible to nucleophilic attack by the amino group of the incoming amino acid, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the peptide bond and release inorganic phosphate (Pi).[15]

Figure 3: A typical workflow for the discovery and characterization of Mur ligase inhibitors, from initial screening to lead optimization.

Future Perspectives and Conclusion

The Mur ligase family remains a fertile ground for the discovery of novel antibacterial agents. A deeper understanding of the protein-protein interactions within the peptidoglycan biosynthesis pathway, including the potential formation of a "Mur-some" complex, may reveal new allosteric sites for inhibition. [6][16]Furthermore, overcoming the challenge of compound penetration through the bacterial cell wall is a critical hurdle in translating potent enzyme inhibitors into effective antibiotics. [6] In conclusion, the Mur ligases are master architects of the bacterial cell wall, executing a precise and essential series of reactions. Their unique presence in bacteria and their critical role in peptidoglycan synthesis solidify their status as high-value targets in the ongoing battle against antibiotic resistance. A thorough understanding of their function, mechanism, and the experimental tools to probe them, as outlined in this guide, is essential for the scientific community to forge the next generation of antibacterial therapies.

References

-

Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. MDPI. [Link]

-

Mur ligases as targets for new antibiotics. openlabnotebooks.org. [Link]

-

The MurC Ligase Essential for Peptidoglycan Biosynthesis Is Regulated by the Serine/Threonine Protein Kinase PknA in Corynebacterium glutamicum. PMC - PubMed Central. [Link]

-

Mur ligase. Proteopedia, life in 3D. [Link]

-

The biology of Mur ligases as an antibacterial target. PubMed. [Link]

-

Mur Ligase Inhibitors as Anti-bacterials: A Comprehensive Review. chem.ox.ac.uk. [Link]

-

The Potential of Mur Enzymes as Targets for Antimicrobial Drug Discovery. Bentham Science. [Link]

-

Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus. ACS Publications. [Link]

-

Cytoplasmic steps of peptidoglycan biosynthesis. FEMS Microbiology Reviews | Oxford Academic. [Link]

-

Cytoplasmic steps of peptidoglycan biosynthesis. The figure shows the... ResearchGate. [Link]

-

Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities. PubMed Central. [Link]

-

Peptidoglycan. Wikipedia. [Link]

-

Structure and Function of the First Full-Length Murein Peptide Ligase (Mpl) Cell Wall Recycling Protein. PMC - NIH. [Link]

-

Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... ResearchGate. [Link]

-

Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases. Taylor & Francis Online. [Link]

-

Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus. ACS Medicinal Chemistry Letters. [Link]

-

Structure, Function and Dynamics in the mur Family of Bacterial Cell Wall Ligases. ResearchGate. [Link]

-

Biosynthesis of UDP-MurNAc-pentapeptide. A recently discovered pathway... ResearchGate. [Link]

-

Structure, function and dynamics in the mur family of bacterial cell wall ligases. PubMed. [Link]

-

Peptidoglycan Synthesis. McGraw Hill. [Link]

-

The cytoplasmic steps of peptidoglycan biosynthesis catalysed by the... ResearchGate. [Link]

-

Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases. PubMed Central. [Link]

-

Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis. PLOS One. [Link]

-

Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target. PMC - NIH. [Link]

-

The biology of Mur ligases as an antibacterial target | Request PDF. ResearchGate. [Link]

-

Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis. PMC - PubMed Central. [Link]

-

Video: Peptidoglycan Synthesis. JoVE. [Link]

-

How does UDP become UMP during peptidoglycan wall synthesis in gram + bacteria?. Quora. [Link]

-

Purification and biochemical characterization of Mur ligases rom Staphylococcus aureus | Request PDF. ResearchGate. [Link]

-

Architecture and genomic arrangement of the MurE–MurF bacterial cell wall biosynthesis complex. PubMed Central. [Link]

-

Activities of the Mur enzymes (MurA-MurF) at various concentrations.:... ResearchGate. [Link]

-

Mur ligase F as a new target for the flavonoids quercitrin, myricetin, and (–)-epicatechin. PMC - NIH. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mur ligases as targets for new antibiotics – openlabnotebooks.org [openlabnotebooks.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. proteopedia.org [proteopedia.org]

- 8. The biology of Mur ligases as an antibacterial target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The MurC Ligase Essential for Peptidoglycan Biosynthesis Is Regulated by the Serine/Threonine Protein Kinase PknA in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Peptidoglycan Synthesis [jove.com]

- 11. Structure and Function of the First Full-Length Murein Peptide Ligase (Mpl) Cell Wall Recycling Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Architecture and genomic arrangement of the MurE–MurF bacterial cell wall biosynthesis complex - PMC [pmc.ncbi.nlm.nih.gov]

The Murein Sacculus: A Chronicle of Discovery and a Guide to its Pentapeptide Heart

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell wall, a fortress of remarkable resilience, owes its structural integrity to a unique and essential polymer: peptidoglycan, also known as murein. This in-depth technical guide chronicles the landmark discoveries that unveiled the existence and intricate structure of peptidoglycan, with a particular focus on its defining feature—the pentapeptide component. We will journey through the pioneering experiments that laid the foundation of our understanding, delve into the detailed methodologies for the isolation and analysis of this vital macromolecule, and explore the fascinating diversity of its pentapeptide heart across the bacterial kingdom. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of peptidoglycan, from its historical discovery to the practical, field-proven techniques used to study it today.

I. The Dawn of a New Molecular World: The Discovery of Peptidoglycan and its Precursors

Our contemporary understanding of the bacterial cell wall did not emerge from a single, eureka moment, but rather from a series of meticulous observations and biochemical explorations. The story of peptidoglycan's discovery is intrinsically linked to the advent of antibiotics and the quest to understand their mechanisms of action.

A pivotal chapter in this narrative was written by James T. Park in the late 1940s and early 1950s. While investigating the effects of penicillin on Staphylococcus aureus, Park made a groundbreaking observation: the accumulation of novel uridine nucleotide-linked peptides within the cytoplasm of treated bacteria.[1] This discovery was profound; it suggested that penicillin was interfering with the final stages of cell wall synthesis, leading to the buildup of unused precursors. These accumulated molecules, later termed "Park's nucleotides," were the first tangible clues to the building blocks of the bacterial cell wall.[2][3] The key insight was that an antibiotic-induced bottleneck in a metabolic pathway could reveal the identity of the precursor substrates.

Building upon this crucial discovery, Jack L. Strominger and his colleagues embarked on a systematic dissection of the peptidoglycan biosynthesis pathway. Through a series of elegant experiments in the 1950s and 1960s, Strominger's group elucidated the enzymatic steps involved in the synthesis of the UDP-N-acetylmuramyl-pentapeptide precursor and its subsequent incorporation into the cell wall.[4][5][6] Their work, alongside others, definitively established the chemical composition of peptidoglycan: long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide chains.[7] The term "murein," derived from the Latin word murus for wall, was aptly coined by Weidel and Pelzer in 1964 to describe this unique, bag-shaped macromolecule.

The culmination of this early research painted a clear picture: the bacterial cell wall was not an inert container but a dynamic structure, constantly being remodeled and expanded. The discovery of the pentapeptide precursor was the key that unlocked our understanding of this fundamental bacterial process.

II. The Heart of the Matter: The Pentapeptide Component

The pentapeptide is the defining feature of the peptidoglycan monomer, providing the crucial cross-links that give the cell wall its strength and rigidity.[8] This short peptide chain is attached to the N-acetylmuramic acid (NAM) sugar residue and its composition, while generally conserved, exhibits significant and taxonomically informative variations across the bacterial kingdom.[9]

A. The Canonical Pentapeptide Structures

In the majority of bacteria, the synthesis of the pentapeptide precursor begins in the cytoplasm with the sequential addition of amino acids to UDP-NAM by a series of ATP-dependent enzymes known as Mur ligases (MurC, MurD, MurE, and MurF).[2][10]

A quintessential example is found in the Gram-negative bacterium Escherichia coli:

-

L-Alanine

-

D-Glutamic acid

-

meso-Diaminopimelic acid (m-DAP)

-

D-Alanine

-

D-Alanine

In many Gram-positive bacteria, such as Staphylococcus aureus, the third amino acid is typically L-Lysine instead of m-DAP.[11] Furthermore, Gram-positive bacteria often feature an interpeptide bridge, a short chain of additional amino acids that connects the pentapeptide of one glycan strand to another. In S. aureus, this bridge is composed of five glycine residues.[1]

The terminal D-Alanine-D-Alanine dipeptide is of particular significance. It is the substrate for the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that catalyze the cross-linking reaction.[12] During this process, the terminal D-Alanine is cleaved, providing the energy to form the peptide bond between adjacent peptide chains.[13] This reaction is the primary target of β-lactam antibiotics like penicillin.

B. Diversity of the Pentapeptide Component

The variation in the pentapeptide chain is a key feature used in bacterial taxonomy. The following table summarizes some of the known variations:

| Bacterial Species | Position 1 | Position 2 | Position 3 | Position 4 | Position 5 | Interpeptide Bridge |

| Escherichia coli | L-Ala | D-Glu | m-DAP | D-Ala | D-Ala | Direct |

| Staphylococcus aureus | L-Ala | D-Gln | L-Lys | D-Ala | D-Ala | (Gly)₅ |

| Bacillus subtilis | L-Ala | D-Glu | m-DAP | D-Ala | D-Ala | Direct |

| Enterococcus faecalis | L-Ala | D-Glu | L-Lys | D-Ala | D-Ala | L-Ala-L-Ala |

| Corynebacterium diphtheriae | L-Ala | D-Glu | m-DAP | D-Ala | D-Ala | Direct |

This table presents a simplified overview. The actual composition can be more complex and may vary between strains.

III. Unveiling the Sacculus: Methodologies for Peptidoglycan Analysis

The study of peptidoglycan structure and composition relies on a series of robust and well-established experimental protocols. The following sections provide a detailed guide to the isolation and analysis of this essential macromolecule.

A. Isolation of Peptidoglycan (Murein Sacculi)

The fundamental principle behind peptidoglycan isolation is its remarkable resistance to degradation by detergents and proteolytic enzymes. This allows for the purification of intact "sacculi" that retain the shape of the bacterial cell.

Protocol for Peptidoglycan Isolation from Gram-Negative Bacteria (e.g., E. coli)

This protocol is adapted from established methods and provides a reliable procedure for obtaining purified murein sacculi.[14][15]

-

Cell Lysis:

-

Harvest bacterial cells from a liquid culture by centrifugation.

-

Resuspend the cell pellet in a small volume of ice-cold water.

-

Rapidly add the cell suspension to a boiling solution of 4% sodium dodecyl sulfate (SDS) with vigorous stirring.

-

Continue boiling for 30 minutes to ensure complete lysis of the cells and denaturation of proteins.

-

-

Removal of Non-Covalently Bound Material:

-

Allow the lysate to cool to room temperature.

-

Pellet the insoluble peptidoglycan by ultracentrifugation (e.g., 100,000 x g for 60 minutes).

-

Carefully discard the supernatant.

-

Wash the pellet repeatedly with sterile, high-purity water to remove all traces of SDS. This may require several cycles of resuspension and ultracentrifugation.

-

-

Protease Digestion:

-

Resuspend the washed pellet in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.2).

-

Add α-chymotrypsin to a final concentration of 100 µg/mL.

-

Incubate at 37°C for 2 hours with gentle shaking to digest any remaining proteins, including covalently bound lipoproteins.

-

-

Final Purification:

-

Add an equal volume of 8% SDS solution and boil for 15 minutes.

-

Repeat the washing steps with high-purity water to remove the protease and SDS.

-

The final pellet contains purified murein sacculi.

-

Protocol for Peptidoglycan Isolation from Gram-Positive Bacteria (e.g., S. aureus)

The thicker peptidoglycan layer and the presence of teichoic acids in Gram-positive bacteria necessitate some modifications to the protocol.[16][17]

-

Cell Disruption:

-

Harvest and wash the bacterial cells as described for Gram-negative bacteria.

-

Resuspend the cells in a suitable buffer and disrupt them mechanically, for example, by using a bead beater with glass beads.

-

-

Initial Washing and Nuclease Treatment:

-

Pellet the broken cell fragments by centrifugation.

-

Wash the pellet with a high-salt buffer (e.g., 1 M NaCl) to remove ionically bound proteins.

-

Treat the pellet with DNase and RNase to remove contaminating nucleic acids.

-

-

Detergent and Protease Treatment:

-

Proceed with the boiling SDS treatment and protease digestion as described for Gram-negative bacteria.

-

-

Removal of Teichoic Acids:

-

To remove teichoic acids, treat the purified sacculi with either cold trichloroacetic acid (TCA) or hydrofluoric acid (HF). Caution: HF is extremely hazardous and must be handled with appropriate safety precautions.

-

-

Final Washing:

-

Thoroughly wash the sacculi with water to remove all traces of acid.

-

Diagram of the Peptidoglycan Isolation Workflow:

Caption: A generalized workflow for the isolation of murein sacculi.

B. Analysis of the Pentapeptide Component

Once purified, the peptidoglycan can be hydrolyzed to release its constituent amino acids and amino sugars for analysis.

Protocol for Amino Acid Analysis of Peptidoglycan

This protocol outlines the steps for the complete hydrolysis of peptidoglycan and subsequent analysis of its amino acid composition.

-

Acid Hydrolysis:

-

Place a known amount of lyophilized murein sacculi into a hydrolysis tube.

-

Add 6 M HCl.

-

Seal the tube under vacuum.

-

Incubate at 110°C for 16-24 hours.

-

-

Removal of HCl:

-

After hydrolysis, carefully open the tube.

-

Evaporate the HCl under a stream of nitrogen or by using a vacuum concentrator.

-

-

Derivatization and Analysis:

-

The resulting amino acid hydrolysate can be analyzed using various methods, including:

-

High-Performance Liquid Chromatography (HPLC): The amino acids are derivatized with a fluorescent tag (e.g., o-phthalaldehyde) and separated by reverse-phase HPLC.[18][19]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The amino acids are converted to volatile derivatives and analyzed by GC-MS.

-

Amino Acid Analyzer: A dedicated instrument that uses ion-exchange chromatography followed by post-column derivatization with ninhydrin.

-

-

Diagram of the Pentapeptide Analysis Workflow:

Caption: Workflow for the analysis of the amino acid composition of peptidoglycan.

IV. The Significance for Drug Development

The peptidoglycan biosynthesis pathway is an Achilles' heel for bacteria, making it an exceptional target for antimicrobial drugs. The enzymes involved in the synthesis of the pentapeptide precursor and the final cross-linking reaction are essential for bacterial viability and are absent in eukaryotes, providing a high degree of selective toxicity.

-

β-Lactam Antibiotics (Penicillins, Cephalosporins, etc.): These drugs are structural analogs of the D-Ala-D-Ala terminus of the pentapeptide and act as suicide inhibitors of the transpeptidase enzymes (PBPs).[20]

-

Glycopeptide Antibiotics (Vancomycin, Teicoplanin): These antibiotics bind directly to the D-Ala-D-Ala terminus of the pentapeptide precursor, sterically hindering the transglycosylation and transpeptidation reactions.[21]

-

Fosfomycin: This antibiotic inhibits MurA, the enzyme that catalyzes the first committed step in peptidoglycan biosynthesis.

-

D-Cycloserine: This antibiotic is an analog of D-alanine and inhibits both alanine racemase and D-Ala-D-Ala ligase.

A thorough understanding of the structure and biosynthesis of the peptidoglycan pentapeptide is therefore paramount for the development of new antibiotics and for combating the growing threat of antibiotic resistance.

V. Future Perspectives

While our knowledge of peptidoglycan has advanced tremendously since its initial discovery, many questions remain. High-resolution imaging techniques, such as cryo-electron tomography, are beginning to provide unprecedented views of the three-dimensional architecture of the murein sacculus in its native state. Furthermore, the development of novel labeling techniques is allowing for the real-time visualization of peptidoglycan synthesis and remodeling during bacterial growth and division.[2]

The continued exploration of the diversity of peptidoglycan structures across the bacterial kingdom will undoubtedly reveal new enzymatic targets for drug development. As we continue to unravel the complexities of this remarkable macromolecule, we will be better equipped to design the next generation of antibiotics to combat bacterial infections.

References

-

Garde, S., Chodisetti, P. K., & Reddy, M. (2021). Peptidoglycan: Structure, Synthesis, and Regulation. Journal of Bacteriology, 203(13), e00124-21. [Link]

-

Strominger, J. L. (2006). The tortuous journey of a biochemist to immunoland and what he found there. Annual Review of Immunology, 24, 1-26. [Link]

-

Porfírio, S., Carlson, R. W., & Azadi, P. (2019). Elucidating Peptidoglycan Structure: An Analytical Toolset. Trends in Microbiology, 27(6), 548-560. [Link]

-

Vollmer, W., Blanot, D., & de Pedro, M. A. (2008). Peptidoglycan structure and architecture. FEMS Microbiology Reviews, 32(2), 149-167. [Link]

-

Desprez, J. A., et al. (2014). Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography. Journal of Visualized Experiments, (83), e51033. [Link]

-

Kovaleva, V., et al. (2014). Method of isolation of peptidoglycan as a basis for measuring murein–destroying activity of blood serum. Journal of Microbiology and Experimentation, 1(4), 144-146. [Link]

-

Shockman, G. D., & Höltje, J. V. (1994). The Staphylococcal Cell Wall. In Staphylococcus aureus (pp. 31-66). VCH Publishers. [Link]

-

Strominger, J. L., Park, J. T., & Thompson, R. E. (1959). Composition of the cell wall of Staphylococcus aureus: its relation to the mechanism of action of penicillin. Journal of Biological Chemistry, 234(12), 3263-3268. [Link]

-

LibreTexts. (2023). 2.3: The Peptidoglycan Cell Wall. Biology LibreTexts. [Link]

-

Mainardi, J. L., et al. (2008). Evolution of peptidoglycan biosynthesis under the selective pressure of antibiotics in Gram-positive bacteria. FEMS Microbiology Reviews, 32(2), 386-408. [Link]

-

Vigouroux, A., et al. (2020). Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography. Bio-protocol, 10(19), e3780. [Link]

-

Izaki, K., Matsuhashi, M., & Strominger, J. L. (1968). Biosynthesis of the peptidoglycan of bacterial cell walls. 8. Peptidoglycan transpeptidase and D-alanine carboxypeptidase: penicillin-sensitive enzymatic reaction in strains of Escherichia coli. Journal of Biological Chemistry, 243(11), 3180-3192. [Link]

-

CD BioGlyco. (2025). Peptidoglycan Structure Analysis: A Comprehensive Insight for Researchers. CD BioGlyco. [Link]

-

Schneewind, O., & Missiakas, D. (2012). Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria. In Bacterial Glycomics (pp. 1-10). Humana Press. [Link]

-

Kumar, K., Espaillat, A., & Cava, F. (2017). PG-Metrics: A chemometric-based approach for classifying bacterial peptidoglycan data sets and uncovering their subjacent chemical variability. PLoS ONE, 12(10), e0186197. [Link]

-

Wikipedia. (2025). Peptidoglycan. Wikipedia. [Link]

-

Schleifer, K. H., & Kandler, O. (1972). Peptidoglycan types of bacterial cell walls and their taxonomic implications. Bacteriological reviews, 36(4), 407. [Link]

-

Strominger, J. L., & Park, J. T. (1959). Composition of the cell wall of Staphylococcus aureus: its relation to the mechanism of action of penicillin. Journal of Biological Chemistry, 234(12), 3263-3268. [Link]

-

Higashi, Y., Strominger, J. L., & Sweeley, C. C. (1970). Biosynthesis of the peptidoglycan of bacterial cell walls. XXI. Isolation of free C55-isoprenoid alcohol and of lipid intermediates in peptidoglycan synthesis from Staphylococcus aureus. Journal of Biological Chemistry, 245(14), 3697-3702. [Link]

-

Strominger, J. L. (n.d.). Jack L. Strominger: Biochemist at Harvard. Scribd. [Link]

-

Kuru, E., et al. (2017). Digestion of Peptidoglycan and Analysis of Soluble Fragments. Bio-protocol, 7(15), e2472. [Link]

-

Typas, A., Banzhaf, M., Gross, C. A., & Vollmer, W. (2012). From the regulation of peptidoglycan synthesis to bacterial growth and morphology. Nature Reviews Microbiology, 10(2), 123-136. [Link]

-

Vigouroux, A., et al. (2020). Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography. Journal of Visualized Experiments, (164), e61755. [Link]

-

Strominger, J. L., Park, J. T., & Thompson, R. E. (1959). Composition of the Cell Wall of Staphylococcus aureus: Its Relation to the Mechanism of Action of Penicillin. Journal of Biological Chemistry, 234(12), 3263-3268. [Link]

-

Thwaites, T. R., & Gadsby, J. R. (2025). Compositional analysis of bacterial peptidoglycan: insights from peptidoglycomics into structure and function. Journal of Bacteriology, e00234-25. [Link]

-

Hitchcock, S. A., et al. (1997). The First Total Synthesis of Bacterial Cell Wall Precursor UDP-N-Acetylmuramyl-Pentapeptide (Park Nucleotide). Journal of the American Chemical Society, 119(50), 12090-12091. [Link]

-

Fu, X., et al. (2023). The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. Metabolites, 13(9), 963. [Link]

-

Goeden-Wood, N. L., et al. (2018). Synthesis of functionalized N-acetyl muramic acids to probe bacterial cell wall recycling and biosynthesis. ACS chemical biology, 13(1), 133-141. [Link]

-

Takada, A., et al. (1999). Occurrence and identification of UDP-N-acetylmuramyl-pentapeptide from the cyanobacterium Anabaena cylindrica. FEMS microbiology letters, 176(2), 321-325. [Link]

-

Egan, A. J., et al. (2020). Activities and regulation of peptidoglycan synthases. Nature Reviews Microbiology, 18(8), 446-460. [Link]

-

O'Neill, A. J., et al. (2023). Metabolic reprogramming and flux to cell envelope precursors in a pentose phosphate pathway mutant increases MRSA resistance to β-lactam antibiotics. bioRxiv, 2023-03. [Link]

-

Azam, M. A., & Jupudi, S. (2022). Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches. Journal of Molecular Structure, 1250, 131758. [Link]

-

Bouhss, A., et al. (2004). Identification of the UDP-MurNAc-Pentapeptide: l-Alanine Ligase for Synthesis of Branched Peptidoglycan Precursors in Enterococcus faecalis. Journal of bacteriology, 186(13), 4147-4153. [Link]

-

Boes, A., et al. (2024). Reduced peptidoglycan synthesis capacity impairs growth of E. coli at high salt concentration. mBio, 15(3), e03133-23. [Link]

-

Sidow, T., Johannsen, L., & Labischinski, H. (1990). Penicillin-induced changes in the cell wall composition of Staphylococcus aureus before the onset of bacteriolysis. Archives of microbiology, 154(1), 73-81. [Link]

-

Zupan, J. R., et al. (2023). Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria. International Journal of Molecular Sciences, 24(13), 10813. [Link]

-

Izaki, K., Matsuhashi, M., & Strominger, J. L. (1968). Biosynthesis of the Peptidoglycan of Bacterial Cell Walls. XIII. PEPTIDOGLYCAN TRANSPEPTIDASE AND D-ALANINE CARBOXYPEPTIDASE: PENICILLIN-SENSITIVE ENZYMATIC REACTION IN STRAINS OF ESCHERICHIA COLI. Journal of Biological Chemistry, 243(11), 3180-3192. [Link]

Sources

- 1. The Staphylococcal Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. The tortuous journey of a biochemist to immunoland and what he found there - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Composition of the cell wall of Staphylococcus aureus: its relation to the mechanism of action of penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the peptidoglycan of bacterial cell walls. XXI. Isolation of free C55-isoprenoid alcohol and of lipid intermediates in peptidoglycan synthesis from Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 9. Different walls for rods and balls: the diversity of peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. Biosynthesis of the peptidoglycan of bacterial cell walls. 8. Peptidoglycan transpeptidase and D-alanine carboxypeptidase: penicillin-sensitive enzymatic reaction in strains of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medcraveonline.com [medcraveonline.com]

- 17. Extraction and Purification of Wall-Bound Polymers of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rootbiome.tamu.edu [rootbiome.tamu.edu]

- 19. Elucidating Peptidoglycan Structure: An Analytical Toolset (Journal Article) | OSTI.GOV [osti.gov]

- 20. Jack L. Strominger - Wikipedia [en.wikipedia.org]

- 21. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Variations in Pentapeptide Sequences Across Bacterial Species

Introduction

For researchers, scientists, and drug development professionals engaged in the field of microbiology, a profound understanding of the bacterial cell wall is paramount. This intricate structure not only dictates the shape and integrity of the bacterium but also serves as a primary interface for interaction with the host and a critical target for antimicrobial agents.[1][2] At the heart of this wall lies peptidoglycan (PG), a massive, mesh-like macromolecule composed of glycan strands cross-linked by short peptides.[3][4] The focus of this technical guide is the remarkable diversity of the pentapeptide component of peptidoglycan across different bacterial species.

While the term "bacterial pentapeptide" can also refer to a distinct class of proteins known as Pentapeptide Repeat Proteins (PRPs), this guide will primarily focus on the peptidoglycan pentapeptide stem due to its significant structural and functional variations across species.[5][6] PRPs, characterized by tandem repeats of a five-residue motif, form unique β-helical structures and are most abundant in cyanobacteria, where their function is still largely under investigation.[6][7][8] A brief overview of PRPs is provided in a dedicated section for clarity and comprehensive understanding.

This guide will delve into the core principles of this compound structure, the biosynthetic pathways that create this diversity, the functional consequences of these variations, and the analytical methodologies required to study them. By providing both foundational knowledge and practical insights, this document aims to equip researchers with the expertise to navigate the complexities of bacterial cell wall biology and leverage this understanding for the development of novel therapeutics.

I. The Fundamental Architecture of the this compound

The basic building block of peptidoglycan is a monomer unit consisting of two alternating amino sugars, N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc), linked by a β-(1,4)-glycosidic bond.[4] Attached to each MurNAc residue is a stem pentapeptide, which is the primary focus of this guide.[4][9]

The Canonical Pentapeptide Sequence

In the nascent, cytoplasmic precursor, the pentapeptide typically has the sequence L-Alanine - D-Glutamic acid - meso-Diaminopimelic acid (mDAP) - D-Alanine - D-Alanine.[9][10] This sequence serves as the foundation, with significant variations occurring at the third position and in the subsequent cross-linking process.

The Significance of D-Amino Acids